molecular formula C8H9NO5S B163017 p-nitrobenzyl mesylate

p-nitrobenzyl mesylate

Cat. No.: B163017
M. Wt: 231.23 g/mol
InChI Key: QZIYKAFPHRTIAI-UHFFFAOYSA-N
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Description

4-Nitrobenzyl methanesulfonate, also known as 4-Nitrobenzyl Mesylate or PNBM, is a thiol-specific alkylating reagent for direct kinase substrate identification . It has an empirical formula of C8H9NO5S and a molecular weight of 231.23 .


Synthesis Analysis

The synthesis of 4-Nitrobenzyl methanesulfonate can be achieved through the reaction of 4-Nitrobenzyl alcohol with methanesulfonyl chloride in the presence of triethylamine . This reaction is carried out in dichloromethane at 0°C for 1 hour under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzyl methanesulfonate consists of a benzene ring substituted with a nitro group and a methanesulfonate group .


Chemical Reactions Analysis

4-Nitrobenzyl methanesulfonate has been used in the synthesis of benzyloxybenzaldehyde derivatives and benzofuran derivatives . It has also been used in the hydrogenation of 4-nitrobenzaldehyde to produce 4-aminobenzaldehyde .

Scientific Research Applications

Oxidation Reactions

4-Nitrobenzyl methanesulfonate is involved in various oxidation reactions. For instance, it has been used in the oxidation of o-nitrotoluene into o-nitrobenzyl alcohol, o-nitrobenzaldehyde, and o-nitrobenzoic acid. This process is influenced by factors such as methanesulfonic acid concentration and temperature (Lozar & Savall, 1995).

Synthesis of DNA Minor-Groove-Binding Agents

The compound is used in the synthesis of DNA minor-groove-binding polybenzamide agents. These agents are capable of being conjugated to additional biologically active species, highlighting its role in complex biochemical syntheses (Mai et al., 2008).

Gas-Phase Dissociation Studies

In the study of gas-phase dissociation, 4-Nitrobenzyl methanesulfonate plays a role in understanding the dissociation mechanisms of charged substrates. This has implications for theoretical chemistry and the understanding of molecular interactions (Buckley et al., 1996).

Inhibitor Synthesis

The compound is also integral in synthesizing inhibitors for various biochemical processes. For example, it has been used in the development of Na+/Ca2+ exchange inhibitors, which have significant implications in neurological research and the study of neuron injury mechanisms (Schröder et al., 1999).

Spectroscopic and Kinetic Characterisation

4-Nitrobenzyl methanesulfonate is crucial in spectroscopic and kinetic characterizations of various compounds. Its role in these studies helps in understanding the properties and behaviors of different chemical entities (Bentley et al., 1994).

Mechanism of Action

Target of Action

4-Nitrobenzyl methanesulfonate (PNBM) is a thiol-specific alkylating reagent . It primarily targets thiophosphorylated proteins within cells .

Mode of Action

PNBM interacts with its targets by alkylation . The alkyl-oxygen bonds of the methanesulfonate esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

The alkylation process by PNBM affects the function of the targeted proteins. For instance, it has been used for the identification of direct kinase substrates . The alkylation forms thiophosphate ester epitopes that can be detected by thiophosphate-ester-specific antibodies .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it could have good bioavailability.

Result of Action

The alkylation of thiophosphorylated proteins by PNBM leads to the formation of thiophosphate ester epitopes . These epitopes can be detected by specific antibodies, allowing for the identification of the action of kinases .

Action Environment

The action of 4-Nitrobenzyl methanesulfonate can be influenced by various environmental factors. For instance, the presence of NADH can lead to the reduction of the 4-nitrobenzyl unit of TNP, leading to the decomposition of the TNP micelles and DOX release . Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

4-Nitrobenzyl methanesulfonate is classified as a dangerous substance. It can cause severe skin burns and eye damage. It is also harmful if inhaled, ingested, or comes into contact with skin .

Future Directions

4-Nitrobenzyl methanesulfonate has potential applications in cancer diagnosis and treatment due to its role in the reduction of nitro compounds . It has also been used in the synthesis of various organic compounds, indicating its potential for further use in organic chemistry .

Properties

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-nitrophenyl)methanol (2 g, 13.06 mmol) in toluene (10 mL) was slowly added methane sulfonylchloride (1.21 mL, 15.67 mmol) at room temperature. The reaction mixture was heated to 80° C. for 4 h. TLC showed complete consumption of starting material. The reaction mixture was cooled to room temperature. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give 4-nitrobenzyl methanesulfonate (2.2 g, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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